molecular formula C10H15BrN2O4 B6351002 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide CAS No. 1982950-24-2

5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide

Cat. No.: B6351002
CAS No.: 1982950-24-2
M. Wt: 307.14 g/mol
InChI Key: SMMGBRQKQCGWEH-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-isoxazolecarboxylic acid: A precursor in the synthesis of the target compound.

    4-Morpholinylmethyl derivatives: Compounds with similar structural features and potential biological activities.

    Isoxazole derivatives: A broad class of compounds with diverse applications in chemistry and biology.

Uniqueness

5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGBRQKQCGWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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